molecular formula C6H5ClO3S B1455818 Methyl 4-chloro-3-hydroxythiophene-2-carboxylate CAS No. 65449-59-4

Methyl 4-chloro-3-hydroxythiophene-2-carboxylate

Cat. No. B1455818
CAS RN: 65449-59-4
M. Wt: 192.62 g/mol
InChI Key: ZJAVQZHWDFGPQG-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-3-hydroxythiophene-2-carboxylate” is a chemical compound with the CAS Number: 65449-59-4 . It has a molecular weight of 192.62 and its IUPAC name is methyl 4-chloro-3-hydroxy-1H-1lambda3-thiophene-2-carboxylate . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 4-chloro-3-hydroxythiophene-2-carboxylate” is 1S/C6H6ClO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8,11H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-chloro-3-hydroxythiophene-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at 2-8°C . .

Scientific Research Applications

Synthesis and Reactions

Researchers have explored the reactions of methyl 3-hydroxythiophene-2-carboxylate derivatives, leading to the development of new synthetic routes. For instance, the conversion of methyl 3-hydroxythiophene-2-carboxylate into thiophene-2,4-diols and subsequently into 3,5-dialkoxythiophene-2-carboxylic acids showcases a method for producing ethers of thiotetronic and α-halogenothiotetronic acids in high yield (Corral & Lissavetzky, 1984). This process is notable for its straightforward halogenation and efficient conversion, demonstrating the compound's versatility in organic synthesis.

Chlorination and Substituent Effects

The effects of substituents on the chlorination of methyl 3-hydroxythiophene-2-carboxylate have been studied, revealing insights into the reaction mechanisms and the behavior of chlorinated products. This research has expanded the understanding of how different substituents influence the reactivity and outcome of chlorination reactions, opening new pathways for the synthesis of 5-substituted compounds of methyl 3-hydroxythiophene-2-carboxylate (Corral, Lissavetzky, & Manzanares, 1990).

Advanced Synthetic Applications

Further applications include the development of phase transfer catalysis assisted Thorpe reaction for the synthesis of 3-aminothiophene-2-carboxylates, indicating the compound's utility in constructing synthetically important molecules under eco-friendly conditions (Shah, 2011). Additionally, the bromoarylation of methyl 2-chloroacrylate under Meerwein conditions for the synthesis of substituted 3-hydroxythiophenes showcases a novel approach to accessing a structural variety of thiophenes not easily achievable by other routes (Ostapiuk et al., 2021).

Safety And Hazards

“Methyl 4-chloro-3-hydroxythiophene-2-carboxylate” is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAVQZHWDFGPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716092
Record name Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-hydroxythiophene-2-carboxylate

CAS RN

65449-59-4
Record name Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dichloro-2-methoxycarbonylthiophene-3(2H)-one (60 mmol) in acetic acid (50 ml) was treated with metallic zinc (60 mmol) at room temperature for 18 hours. The solvent was removed under reduced pressure and the residue partitioned between water and ether. The organic phase was washed with water, dried with sodium sulphate and the solvent removed under reduced pressure to leave a solid which was crystallised from hexane m.p. 76°-77° C.
Name
2,4-Dichloro-2-methoxycarbonylthiophene-3(2H)-one
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
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Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
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